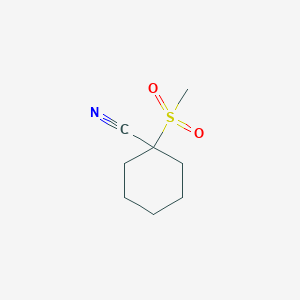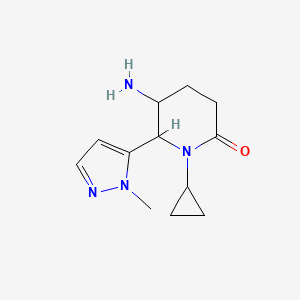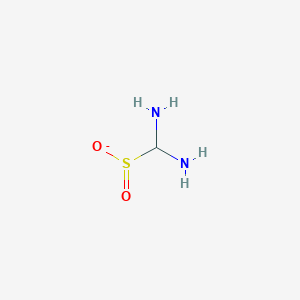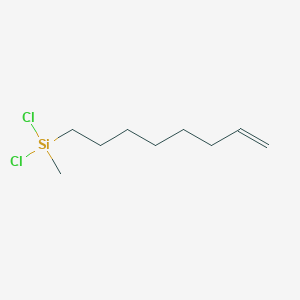
(2S)-2-amino-4-(3-methyl-3H-diazirin-3-yl)butanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-氨基-4-(3-甲基-3H-二氮杂环丙烷-3-基)丁酸盐酸盐是一种在各个科学领域都备受关注的化合物,因其独特的结构和性质而引人注目。该化合物具有二氮杂环丙烷环,该环以其光敏性质而闻名,使其在光亲和标记和其他生物化学应用中具有价值。
准备方法
合成路线和反应条件
(2S)-2-氨基-4-(3-甲基-3H-二氮杂环丙烷-3-基)丁酸盐酸盐的合成通常涉及多个步骤。一种常见的方法包括保护氨基,然后引入二氮杂环丙烷环。最后一步涉及脱保护并转化为盐酸盐。为了获得高收率和纯度,需要优化特定的反应条件,例如温度、溶剂和催化剂。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高效率和一致性。质量控制措施,例如色谱法和光谱法,确保最终产品符合所需标准。
化学反应分析
反应类型
(2S)-2-氨基-4-(3-甲基-3H-二氮杂环丙烷-3-基)丁酸盐酸盐可以进行各种化学反应,包括:
氧化: 在特定条件下,二氮杂环丙烷环可以被氧化。
还原: 还原反应可能针对二氮杂环丙烷环或其他官能团。
取代: 氨基可以参与取代反应,形成具有不同性质的衍生物。
常用试剂和条件
这些反应中使用的常用试剂包括氧化剂,如高锰酸钾,还原剂,如氢化锂铝,以及各种用于取代反应的亲核试剂。反应条件,例如温度、pH 和溶剂选择,对于实现预期结果至关重要。
形成的主要产物
从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。例如,二氮杂环丙烷环的氧化可能产生不同的氧化衍生物,而取代反应可以产生多种氨基酸衍生物。
科学研究应用
(2S)-2-氨基-4-(3-甲基-3H-二氮杂环丙烷-3-基)丁酸盐酸盐在科学研究中具有多种应用:
化学: 用于研究反应机理和开发新的合成方法。
生物学: 用于光亲和标记来研究蛋白质-配体相互作用。
医学: 研究其潜在的治疗应用,包括药物开发和递送。
工业: 用于生产专业化学品和材料。
作用机制
(2S)-2-氨基-4-(3-甲基-3H-二氮杂环丙烷-3-基)丁酸盐酸盐的作用机制涉及其光敏二氮杂环丙烷环。在暴露于紫外线照射后,二氮杂环丙烷环形成一个高度反应性的卡宾中间体,该中间体可以与附近的分子共价结合。该特性被利用在光亲和标记中,用于识别和研究分子相互作用。
相似化合物的比较
类似化合物
- (2S)-2-氨基-4-(3-苯基-3H-二氮杂环丙烷-3-基)丁酸盐酸盐
- (2S)-2-氨基-4-(3-乙基-3H-二氮杂环丙烷-3-基)丁酸盐酸盐
独特性
与类似化合物相比,(2S)-2-氨基-4-(3-甲基-3H-二氮杂环丙烷-3-基)丁酸盐酸盐由于其独特的结构而具有独特的优势。二氮杂环丙烷环上的甲基可能影响其反应性和稳定性,使其适用于光亲和标记和其他研究领域中的特定应用。
属性
分子式 |
C6H12ClN3O2 |
|---|---|
分子量 |
193.63 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-(3-methyldiazirin-3-yl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11N3O2.ClH/c1-6(8-9-6)3-2-4(7)5(10)11;/h4H,2-3,7H2,1H3,(H,10,11);1H/t4-;/m0./s1 |
InChI 键 |
PKYUNLJGQHDYFG-WCCKRBBISA-N |
手性 SMILES |
CC1(N=N1)CC[C@@H](C(=O)O)N.Cl |
规范 SMILES |
CC1(N=N1)CCC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749453.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749460.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11749462.png)
![N-methyl-N-{[(3S)-pyrrolidin-3-yl]methyl}acetamide](/img/structure/B11749477.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749483.png)
![rac-(2R,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride](/img/structure/B11749491.png)
![1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11749502.png)


![1-methyl-3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B11749519.png)
![[1-(2-Aminoethyl)cyclohexyl]methanol](/img/structure/B11749530.png)


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11749544.png)
